molecular formula C13H17NO3S2 B2925900 2-(3-Cyclopropylpiperidin-1-yl)sulfonylthiophene-3-carbaldehyde CAS No. 2249191-99-7

2-(3-Cyclopropylpiperidin-1-yl)sulfonylthiophene-3-carbaldehyde

Cat. No.: B2925900
CAS No.: 2249191-99-7
M. Wt: 299.4
InChI Key: BPWDCDNEFXVEOP-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and one carbon atom. Compounds containing these groups are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Synthesis Analysis

The synthesis of thiophene and piperidine derivatives has been a subject of interest in medicinal chemistry . Thiophene derivatives can be synthesized through various reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Piperidine derivatives can be synthesized through intra- and intermolecular reactions leading to the formation of various substituted piperidines .


Chemical Reactions Analysis

The chemical reactions involving thiophene and piperidine derivatives can be quite diverse. For example, thiophene derivatives can undergo reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, and multicomponent reactions . Piperidine derivatives can also participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Thiophene is a colorless liquid that possesses a mildly pleasant smell . The properties of piperidine derivatives can vary widely .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some thiophene and piperidine derivatives have shown various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities .

Future Directions

The future directions in the research of thiophene and piperidine derivatives could involve the development of novel synthetic methods and the discovery of new biological activities .

Properties

IUPAC Name

2-(3-cyclopropylpiperidin-1-yl)sulfonylthiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S2/c15-9-12-5-7-18-13(12)19(16,17)14-6-1-2-11(8-14)10-3-4-10/h5,7,9-11H,1-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWDCDNEFXVEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CS2)C=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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